molecular formula C12H11NO2S B1325519 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine CAS No. 898785-87-0

2-Methoxy-3-(3-methyl-2-thenoyl)pyridine

Cat. No. B1325519
M. Wt: 233.29 g/mol
InChI Key: HXUHMWJDLFEGPW-UHFFFAOYSA-N
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Description

The compound "2-Methoxy-3-(3-methyl-2-thenoyl)pyridine" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss various pyridine derivatives, which are structurally related to the compound . Pyridine derivatives are an important class of compounds in medicinal chemistry and materials science due to their diverse biological activities and chemical properties .

Synthesis Analysis

The synthesis of pyridine derivatives often involves the functionalization of the pyridine ring. For instance, the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine was achieved by reacting ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid, followed by various reactions including methylation, nitrosation, nitration, and bromination . Similarly, other pyridine derivatives were synthesized through different methods, such as the photo-methoxylation of methyl 2-pyridinecarboxylate in acidic methanolic solutions . These methods could potentially be adapted for the synthesis of "2-Methoxy-3-(3-methyl-2-thenoyl)pyridine" by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction and spectroscopy . For example, the structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine was determined by single-crystal X-ray diffraction and supported by theoretical calculations . These studies provide insights into the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their chemical reactivity and physical properties.

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions, which are influenced by the substituents on the pyridine ring. The papers describe reactions such as nitrosation, nitration, bromination, and methoxylation . The reactivity of the 2-methoxy and 3-methyl-2-thenoyl groups in "2-Methoxy-3-(3-methyl-2-thenoyl)pyridine" would likely be influenced by the electronic and steric effects of these substituents, affecting the compound's behavior in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure. Properties such as solubility, melting point, and boiling point are influenced by the nature of the substituents and the overall molecular conformation . The photophysical properties, such as UV-vis absorption and fluorescence, are also affected by the substituents, as seen in the studies of methoxymethyl-substituted pyridine derivatives . These properties are important for the application of these compounds in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Electrophilic Substitution Reactions : Katritzky, Tarhan, and Tarhan (1970) investigated the kinetics and mechanisms of electrophilic substitution in heteroaromatic compounds, revealing insights into the reactivity of methoxy-pyridine derivatives under nitration conditions Katritzky, Tarhan, & Tarhan, 1970.
  • Reactions with Caesium Fluoroxysulphate : Stavber and Zupan (1990) explored the reactions of pyridine with CsSO4F, leading to regioselective synthesis of methoxy-chloropyridine derivatives, highlighting the influence of solvents on product distribution Stavber & Zupan, 1990.
  • Synthesis of Antifungal and Antibacterial Compounds : Bhuva et al. (2015) synthesized and tested the biological activity of methoxy-pyridine derivatives, showing moderate activity against various bacteria and fungi, thus indicating their potential in medicinal chemistry Bhuva, Bhadani, Purohit, & Purohit, 2015.

Potential Applications

  • Insecticidal and Anti-Juvenile-Hormone Activity : Cantín et al. (1999) identified compounds related to 2-methoxy-pyridine derivatives with significant in vivo anti-juvenile-hormone and insecticidal activities, suggesting applications in agriculture and pest control Cantín, Moya, Castillo, Primo, Miranda, & Primo-Yúfera, 1999.
  • Catalysis and Organic Synthesis : Nyamato, Ojwach, and Akerman (2015) explored the use of (imino)pyridine palladium(II) complexes in ethylene dimerization, indicating the utility of methoxy-pyridine derivatives in catalytic processes Nyamato, Ojwach, & Akerman, 2015.
  • Corrosion Inhibition : Ansari, Quraishi, and Singh (2015) studied the corrosion inhibition effect of pyridine derivatives on mild steel in acidic conditions, demonstrating the protective capabilities of methoxy-pyridine derivatives in industrial applications Ansari, Quraishi, & Singh, 2015.

properties

IUPAC Name

(2-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-5-7-16-11(8)10(14)9-4-3-6-13-12(9)15-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUHMWJDLFEGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2=C(N=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642158
Record name (2-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-(3-methyl-2-thenoyl)pyridine

CAS RN

898785-87-0
Record name (2-Methoxy-3-pyridinyl)(3-methyl-2-thienyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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